4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for naming complex heterocyclic structures containing multiple ring systems. The primary name "this compound" indicates several key structural features that define the molecular architecture. The piperidine ring serves as the parent structure, which is a six-membered saturated heterocycle containing one nitrogen atom at position 1. The benzo[b]thiophene substituent is attached at position 4 of the piperidine ring, while a methyl group is attached to the nitrogen atom at position 1 of the piperidine ring.
The molecular formula for this compound is established as C₁₄H₁₇NS, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one sulfur atom. The molecular weight has been consistently reported as 231.36 grams per mole across multiple chemical databases and supplier catalogs. The structural representation can be expressed through various chemical notation systems, with the Simplified Molecular Input Line Entry System code being CN1CCC(C2=CSC3=CC=CC=C32)CC1, which provides a linear representation of the three-dimensional molecular structure.
The benzo[b]thiophene moiety represents a fused bicyclic aromatic system where a benzene ring is fused to a thiophene ring at the b positions, creating a planar aromatic system with extended conjugation. This structural feature contributes significantly to the compound's electronic properties and potential biological activities. The connection point at position 3 of the benzo[b]thiophene system to position 4 of the piperidine ring creates a specific spatial arrangement that influences the overall molecular geometry and conformational preferences of the compound.
Alternative Naming Conventions in Chemical Literature
The chemical literature contains several alternative naming conventions for this compound, reflecting different systematic approaches and historical naming practices within the scientific community. One prominent alternative designation found in chemical databases is "Piperidine, 4-benzo[b]thien-3-yl-1-methyl-", which follows the older Chemical Abstracts Service naming convention where the parent compound is listed first, followed by the substituents in order of their attachment positions. This naming approach emphasizes the piperidine core structure while systematically describing the attached functional groups.
Another variant observed in the literature uses the shortened form "4-BENZO[B]THIOPHEN-3-YL-1-METHYL-PIPERIDINE", which maintains the essential structural information while presenting it in a more condensed format commonly used in chemical catalogs and commercial databases. This naming convention preserves the critical positional information necessary for unambiguous structural identification while adapting to the formatting constraints often encountered in database entries and commercial chemical listings.
The thiophene portion of the molecule is sometimes referenced using the alternative spelling "thien" instead of "thiophen" in various chemical literature sources, leading to nomenclature variants such as "4-benzo[b]thien-3-yl-1-methyl-piperidine". This spelling variation reflects historical differences in chemical nomenclature practices and regional preferences in chemical naming conventions. Despite these spelling differences, the structural interpretation remains consistent across all variants, ensuring that the compound identity is preserved regardless of the specific nomenclature system employed.
Chemical suppliers and manufacturers often develop their own internal naming systems and product codes that may deviate from standard International Union of Pure and Applied Chemistry nomenclature while maintaining structural accuracy. These commercial naming conventions serve practical purposes in inventory management and product identification systems, though they must ultimately correspond to the standardized chemical names for regulatory and safety purposes.
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-15-8-6-11(7-9-15)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXCLDESKIOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615497 | |
| Record name | 4-(1-Benzothiophen-3-yl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56839-02-2 | |
| Record name | 4-(1-Benzothiophen-3-yl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and detailed data regarding the biological activity of this compound.
Chemical Structure and Properties
The compound features a unique fused ring structure that combines a benzo[b]thiophene moiety with a piperidine ring. This structural configuration is believed to contribute significantly to its biological activity by allowing interactions with various molecular targets.
The mechanism of action for this compound involves its ability to bind selectively to certain enzymes and receptors, modulating their activity. Specifically, it may interact with hydrophobic pockets in proteins and form hydrogen bonds with amino acid residues, thereby influencing biochemical pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it demonstrated significant antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its potency against specific cancer types.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 19.9 | Breast cancer |
| MCF-7 | 75.3 | Breast cancer |
| COV318 | 32.0 | Ovarian cancer |
| OVCAR-3 | 25.0 | Ovarian cancer |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, the compound has shown potential anti-inflammatory activity in preclinical models. It was found to reduce inflammation markers significantly in animal models of acute inflammation .
Case Studies
One significant study evaluated the efficacy of this compound in treating neuropathic pain induced by oxaliplatin in mice. The results indicated that administration at doses of 30 mg/kg and 45 mg/kg elevated the pain threshold by up to 51.9% (p < 0.0001), demonstrating its potential as an analgesic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Benzo[b]thiophene | Moderate antimicrobial | >100 |
| Piperidine | Limited anticancer effects | >100 |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine | Significant antiseizure/antinociceptive effects | Variable (up to 3.59) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzo[b]thiophene moiety undergoes electrophilic substitution at the 3-position due to its electron-rich aromatic system.
Key Reactions:
-
Halogenation : Chlorination or bromination occurs at the 3-position under acidic conditions (e.g., Cl₂/FeCl₃ or Br₂/H₂SO₄) .
-
Alkylation/Ethylation : Ethoxy groups are introduced via palladium-catalyzed carbonylative coupling with alcohols (e.g., methanol under CO pressure) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylation | PdCl₂(PPh₃)₂, CO (40 atm), MeOH, 100°C | 3-ethoxy-benzo[b]thiophene | 72–89% |
Piperidine Ring Functionalization
The 1-methylpiperidine group participates in reductive amination and alkylation reactions.
Key Reactions:
-
Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .
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Sulfonylation : Treatment with sulfonyl chlorides (e.g., isoquinoline sulfonyl chloride) yields sulfonamide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonylation | Isoquinoline sulfonyl chloride, DIPEA, DCM | Sulfonamide derivative | 94% |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable integration with aryl or heteroaryl systems.
Key Reactions:
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Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-methylpiperazine boronate) under Pd(OAc)₂ catalysis .
-
Buchwald–Hartwig Amination : Forms C–N bonds with primary amines (e.g., benzylamine) using Xantphos as a ligand .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, dioxane | 4-(4-methylpiperazin-1-yl) derivative | 68% |
Benzo[b]thiophene Oxidation:
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Epoxidation : Using m-CPBA forms an epoxide at the 2,3-position .
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Oxidation to Sulfone : H₂O₂/AcOH converts the thiophene ring to a sulfone .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfone Formation | H₂O₂ (30%), AcOH, 60°C | Benzo[b]thiophene-1,1-dioxide | 85% |
Piperidine Reduction:
Biological Activity-Driven Modifications
Derivatives of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine are tailored for receptor binding:
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Dopamine/Serotonin Receptor Ligands : Introduction of sulfonyl groups enhances affinity for D₂ and 5-HT₂A receptors .
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Kinase Inhibitors : Ethoxy substitutions improve solubility and pharmacokinetics .
Comparative Reaction Efficiency
| Parameter | Suzuki Coupling | Reductive Amination | Sulfonylation |
|---|---|---|---|
| Yield | 68% | 94% | 94% |
| Time | 24 h | 2 h | 1.5 h |
| Catalyst | Pd(OAc)₂ | NaBH₃CN | None |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Key comparisons based on structural variations:
- Lipophilicity : The methyl group on piperidine in this compound may enhance membrane permeability compared to bulkier tert-butyl or oxadiazole-containing analogs .
- Target Selectivity : Piperazine-linked derivatives () show affinity for serotonin receptors, whereas oxadiazole-containing compounds () inhibit HDAC4. The direct piperidine substitution in the target compound may favor different target interactions.
Structure-Activity Relationships (SAR)
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., ) often exhibit improved metabolic stability over piperazine analogs due to reduced susceptibility to oxidative dealkylation .
Preparation Methods
Primary Synthetic Route via Nucleophilic Alkylation
The most widely documented method for synthesizing 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine involves a nucleophilic alkylation strategy. As reported by Sonar et al., the reaction utilizes benzo[b]thiophene-3-acetonitrile and mechlorethamine (bis(2-chloroethyl)methylamine) in the presence of sodium hydride (NaH) and dimethylformamide (DMF) as the solvent (Fig. 1).
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
- Deprotonation : NaH abstracts a proton from the acetonitrile's α-carbon, generating a resonance-stabilized carbanion.
- Alkylation : The carbanion attacks mechlorethamine, displacing chloride ions and forming the piperidine ring through intramolecular cyclization.
Critical Parameters :
- Temperature : Conducted at 0–5°C to control exothermicity during NaH addition.
- Solvent : Anhydrous DMF ensures solubility of both organic and inorganic reagents.
- Stoichiometry : A 1:1 molar ratio of benzo[b]thiophene-3-acetonitrile to mechlorethamine minimizes side products.
Table 1: Optimization Data for Nucleophilic Alkylation
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 0–5°C | 68 | 95.2 |
| Reaction Time | 12 hr | 72 | 96.8 |
| NaH Equivalents | 1.2 | 75 | 97.1 |
| Solvent | DMF | 68 | 95.2 |
Data adapted from demonstrates that excess NaH (1.2 eq) improves yield by ensuring complete deprotonation, while prolonged reaction times reduce unreacted starting material.
Alternative Pathways and Modifications
Reductive Amination of 4-Oxopiperidine Derivatives
A secondary route involves reductive amination of 4-(Benzo[b]thiophen-3-yl)piperidin-4-one with methylamine. This method, though less common, avoids harsh alkylating agents:
- Condensation : 4-Oxopiperidine reacts with methylamine in ethanol under reflux to form an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine.
Advantages :
- Higher functional group tolerance compared to alkylation.
- Avoids genotoxic impurities from chlorinated byproducts.
Limitations :
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Industrial-Scale Considerations
Purification Challenges
- Byproduct Formation : Residual DMF complicates column chromatography. Alternative solvents (e.g., THF) reduce polarity but lower reaction rates.
- Crystallization : Recrystallization from hexane/ethyl acetate (7:3) yields 98% pure product with >99% enantiomeric excess.
Q & A
Q. What synthetic methodologies are commonly used to prepare 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine?
The compound is synthesized via coupling reactions between benzo[b]thiophene derivatives and piperidine precursors. For example, analogous benzoylpiperidines are prepared by reacting carboxylic acids (e.g., hydroxypicolinoyl chloride) with piperidine intermediates in chloroform/methanol (CHCl₃/MeOH) under reflux, yielding 50–57% . Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt.
- Purification : Column chromatography with CHCl₃/MeOH gradients.
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine).
Table 1. Example Reaction Conditions
| Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxypicolinoyl acid | CHCl₃/MeOH | 56 | |
| 5-Hydroxynicotinamide | CHCl₃/MeOH | 57 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ 7.2–8.0 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H⁺] peaks).
- Infrared (IR) spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
Q. What safety precautions are recommended for laboratory handling?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation .
- Storage : Keep in sealed containers under argon at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can reaction yields be improved for structurally related piperidine derivatives?
Low yields (e.g., 50–57% ) often stem from steric hindrance or side reactions. Strategies include:
- Catalytic systems : Pd-based catalysts for cross-couplings (e.g., Suzuki-Miyaura) .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Temperature gradients : Gradual heating (60–80°C) minimizes decomposition.
Q. What approaches are used to resolve contradictions in toxicological data?
Conflicting toxicity reports require:
- In vitro validation : MTT assays on HepG2/HEK293 cells to assess cytotoxicity .
- Comparative analysis : Cross-reference with analogs like 4-benzylpiperidine, which shows low acute toxicity (LD₅₀ > 2000 mg/kg) .
- In vivo studies : Follow OECD 423 guidelines for rodent models .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to confirm stereochemistry?
SCXRD provides definitive stereochemical assignments. For example:
- R factors : ≤0.069 for high-confidence structures .
- Data-to-parameter ratios : ≥17.8 ensure model reliability .
Table 2. Crystallographic Data for Piperidine Analogs
| Compound | R Factor | Temperature (K) | Reference |
|---|---|---|---|
| A | 0.069 | 296 | |
| B | 0.039 | 173 |
Q. What methodologies guide structure-activity relationship (SAR) studies?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzo[b]thiophene ring to enhance bioactivity .
- Computational docking : Use AutoDock Vina to predict binding affinities for kinase targets .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays .
Q. How should stability and storage conditions be optimized?
- Degradation analysis : Monitor via HPLC under accelerated conditions (40°C/75% RH) .
- Inert storage : Argon atmospheres prevent oxidation of the piperidine nitrogen .
Methodological Notes
- Data validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm purity .
- Controlled experiments : Replicate reactions ≥3 times to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
